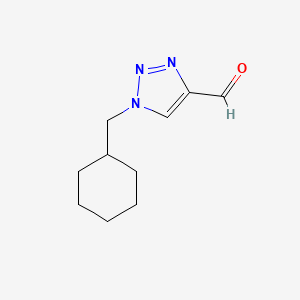

1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(cyclohexylmethyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZHBFDXYGJYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing relevant research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N3O, with a molecular weight of 193.25 g/mol. Its structure features a cyclohexylmethyl group attached to the triazole ring along with an aldehyde group at the 4-position. The unique structural properties of this compound contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method allows for the formation of the triazole ring from terminal alkynes and azides.

- Oxidation Reactions : Subsequent steps may introduce the aldehyde functionality at the 4-position of the triazole ring .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance:

- Inhibition Studies : Certain derivatives have shown effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anticancer Activity

Triazole derivatives are also recognized for their anticancer properties. Recent studies highlight:

- Cell Line Studies : Compounds structurally related to this compound have demonstrated significant antiproliferative activity against various cancer cell lines. For example, IC50 values ranged from 1.1 μM to 2.6 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

The biological effects of this compound may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Binding : It may also bind to specific receptors that modulate cellular pathways related to growth and survival.

Comparative Analysis with Similar Compounds

A comparative analysis with other triazole derivatives reveals differences in biological activity based on structural variations:

| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Contains cyclohexylmethyl group | Significant activity against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |

| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks cyclohexylmethyl group | Lower anticancer activity compared to above | Reduced antimicrobial efficacy |

| 1-(4-chlorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Contains both 4-chlorophenyl and 3-methoxybenzyl groups | Significant anticancer activity | Effective antimicrobial properties |

Case Studies

Several case studies have highlighted the potential applications of triazoles in drug development:

Scientific Research Applications

Pharmaceutical Development

One of the most significant applications of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is in pharmaceutical development . It serves as a key intermediate in the synthesis of various pharmaceuticals, especially antifungal and antibacterial agents. The compound's structure allows for modifications that enhance the efficacy of treatments against resistant strains of pathogens. For instance:

- Antifungal Agents : The compound has been utilized in synthesizing derivatives that exhibit potent antifungal activity against species such as Candida albicans and Aspergillus niger.

- Antibacterial Agents : Research indicates that triazole derivatives can inhibit bacterial growth by disrupting cellular processes, making them valuable in developing new antibiotics.

Agricultural Chemistry

In the realm of agricultural chemistry , this compound is instrumental in formulating agrochemicals. Its applications include:

- Pesticides and Herbicides : The compound contributes to developing effective pesticides and herbicides that enhance crop yields while minimizing environmental impact. Studies have shown that triazole-based compounds can effectively control pests and weeds resistant to conventional chemicals.

- Plant Growth Regulators : Some derivatives have been explored for their potential to act as plant growth regulators, promoting healthier growth and resistance to stress.

Material Science

In material science , this compound finds utility in enhancing the properties of various materials:

- Polymer Formulations : It is incorporated into polymers to improve thermal stability and mechanical strength. This application is crucial in producing durable materials used in packaging, construction, and automotive industries.

- Coatings and Adhesives : The compound's reactivity allows it to be used in creating coatings and adhesives with superior performance characteristics.

Analytical Chemistry

The role of this compound in analytical chemistry is noteworthy:

- Reagent Applications : It acts as a reagent in various analytical techniques, facilitating the detection and quantification of other substances in complex mixtures. This capability is essential for quality control in pharmaceuticals and food products.

- Chromatographic Techniques : The compound has been utilized in chromatographic methods for separating components in mixtures due to its unique chemical properties.

Case Studies

Several studies have documented the effectiveness of this compound in practical applications:

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity in Hantzsch Reactions

Research Findings and Challenges

- Contradictions : Electron-withdrawing substituents enhance aldehyde reactivity in some studies but may reduce stability in polar solvents .

- Knowledge Gaps: Limited data exist on cyclohexylmethyl derivatives, necessitating experimental validation of inferred properties.

- Opportunities : Functionalization of the cyclohexylmethyl group (e.g., hydroxylation) could balance lipophilicity and solubility for drug design.

Preparation Methods

General Synthetic Approach: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prevalent and efficient method for synthesizing 1,2,3-triazole derivatives, including 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prototypical "click chemistry" reaction.

- Reaction Scheme: The cycloaddition occurs between an organic azide and a terminal alkyne, catalyzed by Cu(I), yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield under mild conditions.

- Advantages: High regioselectivity, mild reaction conditions, broad substrate scope, and excellent yields (often >90%).

- Typical Conditions: Use of Cu(I) salts (e.g., CuSO4 with sodium ascorbate), solvents like water, t-butanol, or dioxane, and room temperature to moderate heating.

- Relevance to Target Compound: The cyclohexylmethyl azide or alkyne derivative can be used as one reactant, with an alkyne or azide functionalized with an aldehyde group for the other, enabling direct formation of the this compound scaffold.

Specific Methods for Incorporating the Aldehyde Group at C4 Position

The aldehyde substituent at the C4 position of the triazole ring can be introduced by:

- Using Formyl-Functionalized Alkynes or Azides: Starting materials bearing aldehyde groups can be used directly in the CuAAC reaction to yield the triazole with the aldehyde at the desired position.

- Post-Cycloaddition Functionalization: The triazole ring formed via CuAAC can be further modified by selective oxidation or formylation reactions to install the aldehyde functionality at C4.

Multi-Component One-Pot Synthesis

Recent advances have reported efficient one-pot, multi-component reactions for synthesizing substituted 1,2,3-triazoles with high yields and selectivity:

These methods enable direct assembly of N-substituted 1,2,3-triazoles with aldehyde functionalities, including cyclohexylmethyl substituents, through efficient catalytic cycles.

Alternative Metal-Free and Oxidative Cyclization Methods

- Metal-Free Synthesis: Condensation of amines with α,α-dichlorotosyl hydrazones under mild conditions can yield 1,2,3-triazoles without metal catalysts, although this method is less common for aldehyde-substituted derivatives.

- Oxidative Cyclization: Use of iodine catalysts and organic peroxides (e.g., terbutyl benzoate peroxide) can promote cyclization and oxidation steps to form triazoles with aldehyde groups, providing moderate to good yields.

Mechanistic Insights

- The CuAAC mechanism involves the formation of a copper-acetylide intermediate, followed by cycloaddition with the azide to form a metallated triazole intermediate, which upon protonation yields the 1,4-disubstituted triazole.

- In multi-component reactions, aldehydes can participate directly or via in situ generated intermediates, facilitating the formation of the triazole ring with aldehyde substitution.

- Oxidative conditions assist in aromatization and installation of the aldehyde group, often via radical or ionic intermediates.

Data Table: Summary of Preparation Methods

| Preparation Method | Starting Materials | Catalyst | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| CuAAC (classic) | Cyclohexylmethyl azide + formyl alkyne | Cu(I) salts | Room temp to 60°C, aqueous/organic solvent | 85-95 | High regioselectivity, mild |

| One-pot three-component | Terminal alkyne + NaN3 + cyclohexylmethyl aldehyde | Cu(I) salts or Cu2O | 40-80°C, 1-4 hrs | 67-98 | Efficient, high yield |

| Metal-free hydrazone condensation | α,α-Dichlorotosyl hydrazone + amine | None or I2/TBPO | Mild heating | 80-89 | No metal, moderate yield |

| Oxidative cyclization | Hydrazones + SeO2 or I2/TBPO | Oxidants | 50-110°C | 79-96 | Good for substituted triazoles |

Research Findings and Practical Considerations

- The CuAAC approach remains the most reliable and widely used method due to its robustness, functional group tolerance, and scalability.

- The choice of catalyst and solvent can influence regioselectivity and yield; copper(I) sources with reducing agents (e.g., sodium ascorbate) are preferred.

- Multi-component reactions provide rapid access to diverse substituted triazoles, including aldehyde-functionalized derivatives, with minimal purification steps.

- Metal-free methods offer alternatives for sensitive substrates or when metal contamination is a concern but may require longer reaction times or harsher conditions.

- Oxidative cyclization methods enable direct formation of aldehyde-substituted triazoles from hydrazone precursors, expanding synthetic versatility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by formylation at the 4-position. A Vilsmeier-Haack reaction using POCl₃ and DMF is a common approach for introducing the aldehyde group . Key factors affecting yield include:

- Temperature control (e.g., 0–5°C during formylation to minimize side reactions).

- Solvent choice (e.g., anhydrous THF or DMF for moisture-sensitive steps).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the aldehyde product .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : ¹H NMR should show characteristic peaks:

- Aldehyde proton at δ 9.8–10.2 ppm (singlet).

- Cyclohexylmethyl protons as a multiplet (δ 1.0–2.5 ppm) .

- X-ray crystallography : Use SHELXL for refinement of single-crystal data. Key metrics: R-factor < 5%, bond length accuracy ±0.01 Å .

- Mass spectrometry : HRMS (ESI+) should match the molecular formula C₁₁H₁₅N₃O (theoretical [M+H]⁺: 206.1284) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s electronic properties?

- Methodology :

- Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to predict frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis spectra (λmax in acetonitrile) .

- Address discrepancies by:

- Adjusting solvent effects in computational models (e.g., using PCM solvation).

- Validating tautomeric forms via ¹⁵N NMR (triazole N2/N3 protonation states) .

Q. How can the compound’s reactivity be exploited to design analogs with enhanced bioactivity?

- Methodology :

- Aldehyde functionalization : Condense with hydrazines or amines to form Schiff bases (e.g., for antimicrobial screening) .

- Structure-activity relationship (SAR) : Modify the cyclohexylmethyl group to assess steric effects. For example:

| Substituent | Bioactivity Trend (Hypothetical) |

|---|---|

| Cyclohexyl | Moderate enzyme inhibition |

| Benzyl | Increased lipophilicity |

| tert-Butyl | Reduced solubility |

| Data derived from analogous triazole-carbaldehyde derivatives . |

Q. What crystallographic challenges arise during refinement of this compound, and how are they mitigated?

- Methodology :

- Disorder in cyclohexyl group : Use PART instructions in SHELXL to model split positions .

- Thermal motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms. Validate with ORTEP ellipsoids (WinGX suite) .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., C=O⋯H-N triazole) using Mercury software .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under basic conditions?

- Methodology :

- Controlled degradation studies :

- Expose the compound to NaOH (0.1–1.0 M) in ethanol/water. Monitor via HPLC at 254 nm .

- Identify degradation products (e.g., hydrolysis of the aldehyde to carboxylic acid) via LC-MS .

- pH-dependent stability : Use potentiometric titration to determine pKa of the aldehyde group, correlating with stability .

Experimental Design for Novel Applications

Q. How can this compound serve as a ligand in transition-metal catalysis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.